![molecular formula C8H9F2NO B1308189 2,6-Difluoro-4-methoxybenzylamine CAS No. 771573-20-7](/img/structure/B1308189.png)
2,6-Difluoro-4-methoxybenzylamine
Overview
Description
2,6-Difluoro-4-methoxybenzylamine is a chemical compound with the molecular formula C8H9F2NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
2,6-Difluoro-4-methoxybenzylamine (DFM) can be synthesized through several methods, including the reduction of 2,6-difluoronitrobenzene using sodium dithionite or borohydride, the reduction of 2,6-difluorobenzaldehyde with sodium borohydride and subsequent reductive amination with methylamine, and the deprotection of 2,6-difluoro-4-methoxybenzylamine hydrochloride using sodium hydroxide.Molecular Structure Analysis
The molecular structure of 2,6-Difluoro-4-methoxybenzylamine is represented by the SMILES stringCOc1cc (F)c (CN)c (F)c1
and the InChI string 1S/C8H9F2NO/c1-12-5-2-7 (9)6 (4-11)8 (10)3-5/h2-3H,4,11H2,1H3
. The molecular weight is 173.16 . Physical And Chemical Properties Analysis
2,6-Difluoro-4-methoxybenzylamine has a molecular weight of 173.16 . It is a white to yellow powder that is soluble in dimethylformamide and dichloromethane. The refractive index is 1.5055 . It is stable under normal conditions and is not reactive with acids or bases.Scientific Research Applications
1. Synthesis and Antihistaminic Action
In research conducted by Genç et al. (2013), a derivative of 4-methoxybenzylamine was synthesized and tested for its in vitro H1-antihistaminic activity. The study revealed a notable bronchorelaxant effect in histamine-contracted guinea pig tracheal chain, indicating potential applications in respiratory health studies. Theoretical studies supported the experimental findings, highlighting the nucleophilic nature of certain atoms in the compound (Genç, Yılmaz, Ilhan, & Karagoz, 2013).
2. Chemical Synthesis and Derivatization
Carlsen (1998) explored the preparation of N-(4-methoxybenzyl)-o-benzenedisulfonimide, derived from 4-methoxybenzylamine, for use in the benzylation of alcohols and phenols. This research contributes to the broader field of organic chemistry, particularly in the synthesis of ethers and other organic compounds (Carlsen, 1998).
Safety and Hazards
properties
IUPAC Name |
(2,6-difluoro-4-methoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALINWWVXTNYKIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397597 | |
Record name | 2,6-Difluoro-4-methoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
771573-20-7 | |
Record name | 2,6-Difluoro-4-methoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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